molecular formula C10H16ClNO B591836 (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 856562-95-3

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B591836
CAS No.: 856562-95-3
M. Wt: 201.694
InChI Key: MRMOMOWBZZIRBU-HNCPQSOCSA-N
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Description

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 856562-95-3) is a chiral amine derivative featuring a methoxy-substituted phenyl group at the meta position and a propane backbone. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 201.69 g/mol . It is primarily used in research settings, with solubility and stability data indicating storage at room temperature . The structural details, including the SMILES notation CC[C@H](C1=CC(=CC=C1)OC)N and InChIKey YKOYYTCNJPJMSK-SNVBAGLBSA-N, confirm its stereochemistry and functional groups .

Properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOMOWBZZIRBU-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

Reductive amination is a widely employed method for synthesizing chiral amines. For (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, the process begins with 3-methoxypropiophenone as the ketone precursor. The ketone undergoes condensation with ammonium acetate in the presence of a chiral catalyst, such as (R)-BINAP-modified palladium complexes, to form an imine intermediate. Subsequent reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) or lithium aluminum hydride (LiAlH₄) yields the target amine with high enantiomeric excess (ee > 98%).

Optimization Parameters

  • Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and reaction kinetics.

  • Temperature : Reactions are conducted at −20°C to 0°C to minimize racemization.

  • Catalyst Loading : 2–5 mol% of chiral catalyst ensures cost-effectiveness without compromising yield.

Table 1: Reductive Amination Yield Under Varied Conditions

SolventTemperature (°C)Catalyst (mol%)Yield (%)ee (%)
THF−2027899
DCM058598
Ethanol2556290

Analytical Validation

Post-reduction, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4). Enantiomeric purity is confirmed using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10), while 1H^1H-NMR (400 MHz, CDCl₃) verifies structural integrity.

Grignard Reagent-Mediated Synthesis

Reaction Sequence and Intermediate Formation

This method, adapted from tapentadol synthesis protocols, involves a Grignard reaction between 3-bromoanisole and (S)-1-(dimethylamino)-2-methylpentan-3-one. The key steps include:

  • Grignard Formation : Magnesium turnings react with 3-bromoanisole in THF under nitrogen to generate the aryl magnesium bromide.

  • Nucleophilic Addition : The Grignard reagent attacks the ketone, forming (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.

  • Reductive Deoxygenation : The tertiary alcohol is activated with methanesulfonic acid and subjected to hydrogenolysis (5–7 kg H₂, Pd/C) to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.

Critical Process Parameters

  • Hydrogenolysis Pressure : 5–7 kg H₂ ensures complete deoxygenation without over-reduction.

  • Acid Catalyst : Methanesulfonic acid enhances hydroxyl group activation, reducing side reactions.

Table 2: Hydrogenolysis Efficiency with Pd/C Catalysts

Catalyst Loading (%)H₂ Pressure (kg)Time (h)Yield (%)
55388
107292
157293

Demethylation and Salt Formation

The intermediate undergoes demethylation using dimethyl sulfide in methanesulfonic acid at 55–60°C, yielding 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol. Treatment with hydrochloric acid in isopropanol produces the hydrochloride salt.

Catalytic Hydrogenation of Enamine Intermediates

Enamine Preparation and Reduction

A patent detailing benzylpropanamine derivatives describes enamine reduction as a viable route. (R)-N-[1-(3-methoxyphenyl)ethyl]-3-(2-chlorobenzene)propanamine is hydrogenated over Raney nickel at 50°C under 3 atm H₂. The enamine intermediate is prepared via condensation of 3-methoxybenzaldehyde with (R)-1-phenylethylamine, followed by reduction.

Stereochemical Control

Chiral resolution is achieved using (R)-mandelic acid, yielding the (R)-enantiomer with >99% ee. The free base is converted to the hydrochloride salt by bubbling HCl gas through an ether solution.

Table 3: Hydrogenation Conditions and Outcomes

CatalystH₂ Pressure (atm)Temperature (°C)ee (%)
Raney Ni35099
Pd/BaSO₄56097
PtO₂44098

Comparative Analysis of Methods

Yield and Scalability

  • Reductive Amination : Suitable for small-scale synthesis (78–85% yield) but limited by chiral catalyst cost.

  • Grignard Route : Industrially scalable (90–93% yield) with reusable Pd/C catalysts.

  • Catalytic Hydrogenation : High ee but requires costly resolution agents .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Substituted Phenyl Derivatives

(S)-1-(3-Methoxyphenyl)ethanamine Hydrochloride (CAS: 6298-96-0)
  • Molecular Formula: C₉H₁₄ClNO
  • Key Differences :
    • Shorter alkyl chain (ethane vs. propane backbone).
    • Reduced steric bulk may alter receptor binding or metabolic stability.
    • Similarity score: 0.95 compared to the target compound .
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride (CAS: 1304771-27-4)
  • Molecular Formula: C₁₁H₁₈ClNO₂
  • Key Differences :
    • Additional methoxy group at the phenyl ring’s 5-position.
    • Increased polarity and molecular weight (227.72 g/mol vs. 201.69 g/mol).
    • Similarity score: 0.95 .
(R)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride (CAS: 84952-63-6)
  • Molecular Formula : C₁₁H₁₈ClN
  • Key Differences :
    • Para-methyl substitution instead of meta-methoxy.
    • Methyl branch on the propane chain alters stereoelectronic properties.
    • Relevance in studying substituent effects on bioavailability .

Positional Isomers and Chain-Length Variants

1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₆ClNO
  • Key Differences :
    • Methoxy group at the ortho position, leading to steric hindrance.
    • Altered electronic effects compared to the meta-substituted target .
1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₆ClNO
  • Key Differences: Methoxy group at the para position, enhancing resonance effects. Potential differences in solubility and receptor interactions .

Cyclohexene and Heterocyclic Derivatives

1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene Hydrochloride
  • Molecular Formula: C₁₆H₂₃ClNO
  • Key Differences: Cyclohexene ring introduces rigidity. Dimethylaminomethyl side chain may enhance CNS activity. Listed as a tramadol-related impurity, highlighting synthetic challenges .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity to Target
(R)-1-(3-Methoxyphenyl)propan-1-amine HCl 856562-95-3 C₁₀H₁₆ClNO 201.69 Meta-methoxy, propane chain, (R)-configuration 1.00 (Reference)
(S)-1-(3-Methoxyphenyl)ethanamine HCl 6298-96-0 C₉H₁₄ClNO 195.67 Ethane backbone, (S)-configuration 0.95
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 1304771-27-4 C₁₁H₁₈ClNO₂ 227.72 3,5-Dimethoxy substitution 0.95
1-(2-Methoxyphenyl)propan-1-amine HCl Not specified C₁₀H₁₆ClNO 201.69 Ortho-methoxy substitution N/A
1-(4-Methoxyphenyl)propan-1-amine HCl Not specified C₁₀H₁₆ClNO 201.69 Para-methoxy substitution N/A

Research Implications and Key Findings

  • Stereochemistry Matters : The (R)-configuration of the target compound may confer distinct pharmacological properties compared to its (S)-enantiomers, as seen in CNS-active amines like tramadol analogs .
  • Synthetic Challenges : Cyclohexene derivatives (e.g., tramadol impurities) highlight the need for precise stereochemical control during synthesis .

Biological Activity

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, also known as 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, is a chiral amine that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) functions and psychopharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H16ClNC_{10}H_{16}ClN, characterized by a propan-1-amine backbone with a methoxy group attached to the phenyl ring. The presence of the methoxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The mechanism of action involves interaction with specific receptors and neurotransmitter systems. Research indicates that this compound may act as a ligand for various neurotransmitter receptors, potentially modulating their activity. This modulation can lead to various biological effects, including neuroprotective and psychostimulant activities .

Central Nervous System Effects

  • Neurotransmitter Modulation : The compound has been studied for its ability to influence neurotransmitter systems such as serotonin and dopamine. It may enhance dopaminergic activity, which is significant in the context of mood regulation and cognitive functions.
  • Potential Antidepressant Activity : In animal models, this compound demonstrated effects similar to those of conventional antidepressants, suggesting its potential therapeutic use in treating depressive disorders .

Other Biological Activities

  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The IC50 values observed in these studies suggest significant activity against specific tumor types .

Comparison of Biological Activities

Activity TypeObserved EffectsReference
Neurotransmitter ModulationIncreased dopamine levels
Antidepressant-like EffectsBehavioral improvements in animal models
Anticancer ActivityIC50 values indicating growth inhibition

Study 1: Neuropharmacological Assessment

A study conducted on rodents evaluated the effects of this compound on depression-like behaviors. The results indicated a significant reduction in immobility time in the forced swim test, paralleling the effects seen with established antidepressants.

Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines (e.g., MCF-7 and A549) showed that this compound inhibited cell proliferation with IC50 values ranging from 21.3 µM to 28.3 µM, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves reductive amination of 3-methoxypropiophenone derivatives. Key steps include:

  • Step 1 : Condensation of 3-methoxypropiophenone with a chiral amine precursor.
  • Step 2 : Reduction using sodium cyanoborohydride or catalytic hydrogenation to yield the amine intermediate.
  • Step 3 : Hydrochloride salt formation via HCl gas or concentrated hydrochloric acid in ethanol.
  • Purification : Recrystallization from ethanol/ether mixtures or preparative HPLC for enantiomeric purity .

Q. How can the enantiomeric purity of this compound be validated?

Methodological Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol with trifluoroacetic acid. Retention time comparisons against racemic mixtures confirm enantiopurity.
  • Polarimetry : Measure specific optical rotation ([α]D) and compare with literature values (e.g., +15° to +25° for the (R)-enantiomer in methanol).
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of signals for enantiomers .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Confirm methoxy (-OCH₃) resonance at δ 3.7–3.9 ppm and aromatic protons (δ 6.7–7.2 ppm).
  • FT-IR : Identify N–H stretches (~2500–3000 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 200.115 (calculated for C₁₀H₁₄NOCl) .

Advanced Research Questions

Q. What strategies address low yields in chiral synthesis of this compound?

Methodological Answer:

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.
  • Asymmetric Catalysis : Employ chiral catalysts like BINAP-Ruthenium complexes for enantioselective hydrogenation.
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for >90% yield .

Q. How does the methoxy group’s position (meta vs. para) affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare binding affinity to serotonin (5-HT₂A) and dopamine (D₂) receptors using radioligand assays.
    • Example : Meta-substitution (3-methoxy) enhances selectivity for 5-HT₂A (IC₅₀ = 50 nM) versus para-substitution (IC₅₀ = 200 nM).
  • Computational Modeling : Perform molecular docking with receptor crystal structures (e.g., PDB 6WGT) to analyze steric and electronic interactions .

Q. What are the stability considerations under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
    • Findings : Degradation <2% in pH 4–7 buffers; hydrolyzes rapidly in pH >8 (t₁/₂ = 7 days).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C, indicating stability during standard handling .

Q. How to resolve contradictions in receptor binding data across studies?

Methodological Answer:

  • Control Experiments : Validate assay conditions (e.g., buffer ionic strength, cell line used).
  • Stereochemical Verification : Reassess enantiopurity of test batches; trace impurities (e.g., 0.5% (S)-enantiomer) can alter IC₅₀ values by 10-fold.
  • Meta-Analysis : Cross-reference with fluorophenyl analogs (e.g., 3-fluoro derivatives show similar discrepancies) .

Q. What advanced purification methods mitigate byproduct formation?

Methodological Answer:

  • Simulated Moving Bed (SMB) Chromatography : Achieve >99.5% purity by continuous separation of enantiomers.
  • Crystallization Optimization : Use solvent mixtures (e.g., acetone/water) to selectively crystallize the hydrochloride salt.
  • Impurity Profiling : Employ UPLC-QTOF to identify and quantify byproducts (e.g., N-oxide derivatives) .

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